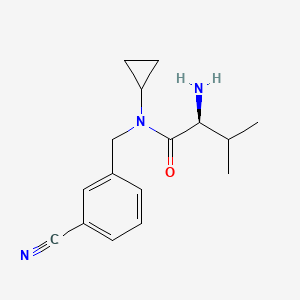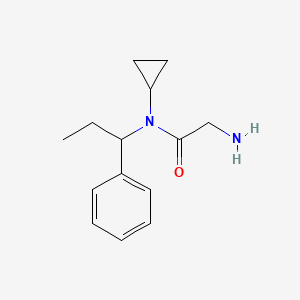![molecular formula C14H23NO B7933092 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B7933092.png)
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is an organic compound with the molecular formula C14H23NO It is a secondary amine with an ethanol group, characterized by the presence of an isopropyl group and a phenylpropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol typically involves the reaction of 1-phenyl-1-propanol with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is typically purified using advanced techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-acetone.
Reduction: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethane.
Substitution: Formation of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethyl halides or esters.
科学研究应用
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-propane
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-butanol
- **2-[Isopropyl-(1-phenyl-propyl)-amino]-methanol
Uniqueness
2-[Isopropyl-(1-phenyl-propyl)-amino]-ethanol is unique due to its specific structural features, such as the presence of both an isopropyl group and a phenylpropyl group attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
IUPAC Name |
2-[1-phenylpropyl(propan-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-14(13-8-6-5-7-9-13)15(10-11-16)12(2)3/h5-9,12,14,16H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJFXVOSBORQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[Ethyl-(2-iodo-benzyl)-amino]-acetic acid](/img/structure/B7933062.png)
![[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7933065.png)
![[(2,3-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7933070.png)
![[Cyclopropyl-(2-iodo-benzyl)-amino]-acetic acid](/img/structure/B7933077.png)
![2-{[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amino}-ethanol](/img/structure/B7933082.png)
![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B7933090.png)


![2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol](/img/structure/B7933115.png)
